molecular formula C10H12BrClN2O B1464963 5-Bromo-2-chloro-N-isobutylnicotinamide CAS No. 1248384-68-0

5-Bromo-2-chloro-N-isobutylnicotinamide

Cat. No. B1464963
CAS RN: 1248384-68-0
M. Wt: 291.57 g/mol
InChI Key: IZZBYWWHSPVEKL-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-N-isobutylnicotinamide” is a chemical compound with the molecular formula C10H12BrClN2O and a molecular weight of 291.57 g/mol. It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-chloro-N-isobutylnicotinamide” are not available in the search results, related compounds provide some insights. For instance, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is synthesized from dimethyl terephthalate through six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another method involves the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Applications in DNA Research

Compounds like 5-Bromo-2'-deoxyuridine have been extensively used in DNA research for detecting DNA replication. These compounds are incorporated into newly synthesized DNA, allowing researchers to track cell division and understand cellular growth patterns. Such methodologies could potentially be applied to 5-Bromo-2-chloro-N-isobutylnicotinamide if it exhibits similar properties of being incorporated into DNA or interacting with DNA-related processes (Gratzner, 1982).

Water Treatment Research

Research on the effects of bromide ions in water treatment processes, particularly on the speciation of disinfection by-products, can provide insights into the environmental impact and treatment strategies for brominated compounds. Studies in this area examine how bromide ions influence the formation of trihalomethanes and haloacetic acids during water disinfection, which could be relevant for understanding the behavior of 5-Bromo-2-chloro-N-isobutylnicotinamide in aquatic environments (Cowman & Singer, 1996).

Pharmaceutical Research

Bromo and chloro substituents are common in pharmaceutical compounds due to their impact on the pharmacological properties of molecules. Research into the synthesis and activity of similar compounds provides a foundation for drug discovery, highlighting the importance of these groups in modulating drug-receptor interactions, solubility, and bioavailability. For instance, compounds with bromo and chloro substituents have been studied for their anticancer and antiviral properties, suggesting that 5-Bromo-2-chloro-N-isobutylnicotinamide could potentially be explored for similar therapeutic applications (Zhou et al., 2015).

properties

IUPAC Name

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-6(2)4-14-10(15)8-3-7(11)5-13-9(8)12/h3,5-6H,4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZBYWWHSPVEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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